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2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

Cat. No.: B3028028
CAS No.: 147714-62-3
M. Wt: 610.5 g/mol
InChI Key: IVTMALDHFAHOGL-UHFFFAOYSA-N
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Description

Contextualization within Flavonoid Glycoside Research

Flavonoids are a large class of polyphenolic secondary metabolites found throughout the plant kingdom. mdpi.compan.olsztyn.pl They are integral components of the human diet and are recognized for a wide array of biological activities. mdpi.comnih.gov In nature, flavonoids frequently exist as glycosides, meaning their core structure (the aglycone) is attached to one or more sugar molecules. nih.govmdpi.com This glycosylation significantly impacts their properties, such as water solubility and bioavailability, which in turn influences their physiological and pharmacological activity. nih.gov

Quercetin (B1663063) is one of the most abundant and widely studied flavonoid aglycones. nih.govemnuvens.com.br It is commonly found in fruits and vegetables conjugated to sugars. pan.olsztyn.plnih.gov Quercetin-7-O-rutinoside belongs to this group of compounds, specifically being a derivative of quercetin. medchemexpress.com Its research is situated within the broader investigation of quercetin glycosides, which aims to understand how the type and position of sugar attachments affect the molecule's function. jmb.or.krnih.gov A significant focus of this research field is the comparison of naturally occurring isomers, such as Quercetin-7-O-rutinoside and its well-known counterpart, Rutin (B1680289) (Quercetin-3-O-rutinoside), to decipher the subtle yet crucial structure-activity relationships that govern their biological effects. nih.govmdpi.com

Distinctive Structural Features and Research Significance in Flavonoid Biology

The defining characteristic of Quercetin-7-O-rutinoside lies in its precise molecular architecture. The structure consists of the flavonol aglycone, quercetin, linked to a disaccharide, rutinose, at the 7-hydroxyl position of the A-ring. nih.gov Rutinose itself is composed of two sugar units: rhamnose and glucose, specifically as α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose. jmb.or.krnih.gov

This specific linkage is of high research significance because it creates a positional isomer of the more common and extensively studied Rutin, where the rutinose moiety is attached at the 3-hydroxyl position of the C-ring. nih.govmdpi.com This seemingly minor difference in the glycosylation site leads to distinct physicochemical and biological properties. The position of the sugar can influence how the molecule interacts with enzymes, cell receptors, and transport proteins, thereby altering its metabolic fate and bioactivity. tandfonline.com Research into these differences is crucial for understanding why plants produce such a variety of isomers and for harnessing their specific biological activities. jmb.or.krchemfaces.com For instance, studies comparing quercetin and its glycosides have shown that the presence and position of the sugar moiety can modulate antioxidant and anti-inflammatory activities. nih.govscirp.org

Table 1: Physicochemical Properties of Quercetin-7-O-rutinoside

Property Value Source
CAS Number 147714-62-3 medchemexpress.com
Molecular Formula C₂₇H₃₀O₁₆ nih.gov
Molecular Weight 610.5 g/mol mdpi.com

| Synonyms | Quercetin 7-O-rutinoside, Quercetin 7-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside | |

Table 2: Structural Comparison of Isomers: Quercetin-7-O-rutinoside vs. Rutin

Feature Quercetin-7-O-rutinoside Rutin (Quercetin-3-O-rutinoside)
Aglycone Quercetin Quercetin
Sugar Moiety Rutinose Rutinose

| Glycosidic Linkage Position | 7-hydroxyl position (A-ring) | 3-hydroxyl position (C-ring) |

Overview of Current and Emerging Research Trajectories on Quercetin-7-O-rutinoside

Current scientific investigation into Quercetin-7-O-rutinoside is multifaceted, spanning from its natural origins to its potential applications.

Isolation and Sourcing: The compound has been identified in various plants. Research continues to discover new natural sources and optimize extraction and purification methods. Table 3: Examples of Plant Sources of Quercetin-7-O-rutinoside

Plant Source Reference
Siparuna glycycarpa medchemexpress.com
Asimina triloba (Pawpaw) chemfaces.com
Lychee Pulp Phenolics nih.gov
Abies nephrolepis (Khingan fir) nih.gov

Biosynthesis and Enzymatic Studies: A significant area of research is the use of enzymes for targeted synthesis. The regioselective glycosylation of flavonoids is challenging due to multiple hydroxyl groups, but biocatalysis using uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) offers a promising way to produce specific isomers like Quercetin-7-O-rutinoside. researchgate.net This biotechnological approach allows for the creation of novel flavonoid derivatives for further study. jmb.or.kr For instance, engineered E. coli expressing specific UGTs have been used to synthesize various quercetin glycosides. researchgate.net

Metabolism by Gut Microbiota: Understanding how Quercetin-7-O-rutinoside is metabolized by the human gut microbiota is a critical research trajectory. nih.govplos.org Studies have shown that gut bacteria, such as Lactobacillus plantarum, can degrade this complex molecule. nih.gov This biotransformation is crucial as the resulting metabolites may be more or less biologically active than the parent compound, which has significant implications for its ultimate health effects. mdpi.comtandfonline.com One study identified a novel catabolic pathway where L. plantarum directly cleaves the C-ring of the quercetin structure, producing smaller phenolic fragments. nih.gov

Biological Activity Screening: Emerging research is exploring the specific biological activities of Quercetin-7-O-rutinoside. Computational and in-vitro studies are a primary focus. For example, molecular docking studies have investigated its potential as an inhibitor of viral enzymes, such as the Dengue virus NS2B/NS3 protease. This line of inquiry aims to uncover unique therapeutic potentials that may differ from other quercetin glycosides due to its distinct structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O16 B3028028 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one CAS No. 147714-62-3

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-17(31)20(34)23(37)26(40-8)39-7-15-18(32)21(35)24(38)27(43-15)41-10-5-13(30)16-14(6-10)42-25(22(36)19(16)33)9-2-3-11(28)12(29)4-9/h2-6,8,15,17-18,20-21,23-24,26-32,34-38H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTMALDHFAHOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quercetin 7-rutinoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037934
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

147714-62-3
Record name Quercetin 7-rutinoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037934
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

218 - 222 °C
Record name Quercetin 7-rutinoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037934
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Ecological Distribution

Botanical Sources and Distribution Patterns

Quercetin-7-O-rutinoside has been identified in a diverse range of plant species, spanning different genera and families. Research has confirmed its presence in several specific plants. For instance, it is a known constituent of the Bird's Nest Fern (Asplenium nidus). socfindoconservation.co.idnih.govump.edu.my The compound has also been reported in the Khingan fir (Abies nephrolepis) and the prickly pear cactus (Opuntia ficus-indica). nih.govresearchgate.net Furthermore, studies have isolated Quercetin-7-O-rutinoside from the leaves of Siparuna glycycarpa, a plant belonging to the Siparunaceae family. medchemexpress.comchemicalbook.comresearchgate.net

The following table summarizes the key botanical sources where Quercetin-7-O-rutinoside has been identified.

Table 1: Botanical Sources of Quercetin-7-O-rutinoside

Genus Species Common Name Family
Asplenium nidus Bird's Nest Fern Aspleniaceae
Abies nephrolepis Khingan Fir Pinaceae
Opuntia ficus-indica Prickly Pear Cactaceae

Presence in Traditional Medicinal and Edible Plants

Several of the plants containing Quercetin-7-O-rutinoside are utilized in traditional medicine or as food sources. The Bird's Nest Fern (Asplenium nidus), for example, has a history of use in folk medicine for conditions like asthma, sores, and fever. socfindoconservation.co.idthestem.co.ukwikipedia.org In Malaysia, a lotion from its pounded leaves is used to relieve fever, while in Taiwan, an infusion is used to alleviate labor pains. socfindoconservation.co.id The young sprouts are also consumed as a vegetable in Taiwan. thestem.co.ukwikipedia.org

Factors Influencing Biosynthesis and Accumulation in Plant Tissues

The synthesis and concentration of Quercetin-7-O-rutinoside in plants are governed by a complex interplay of genetic and environmental factors. The process begins with the general phenylpropanoid pathway, which produces the quercetin (B1663063) aglycone (the non-sugar portion of the molecule). wikipedia.org Key enzymes such as Phenylalanine ammonia-lyase (PAL), Chalcone (B49325) synthase (CHS), Chalcone isomerase (CHI), Flavanone (B1672756) 3-hydroxylase (F3H), and Flavonol synthase (FLS) are crucial in this multi-step process. mdpi.com

The final step in the formation of Quercetin-7-O-rutinoside is glycosylation. This involves the attachment of a rutinose sugar moiety to the quercetin backbone. This reaction is catalyzed by specific enzymes called glycosyltransferases (GTs), which transfer a sugar from an activated donor molecule to the flavonoid. cas.czpjmonline.org The specific type of GT determines where the sugar attaches, in this case, at the 7-position.

The accumulation of flavonoids, including quercetin derivatives, is significantly influenced by various external and internal factors:

Abiotic Stresses: Environmental stressors are known to stimulate the production of secondary metabolites as a defense mechanism. biotech-asia.org

Light: Exposure to light, particularly UV radiation, can upregulate the genes involved in flavonoid biosynthesis, leading to increased accumulation. frontiersin.orgmdpi.com

Drought and Salinity: Water deficit and high salt concentrations in the soil can trigger an increase in the production of flavonoids like quercetin, which help protect the plant from oxidative damage. technologynetworks.comfrontiersin.orgacs.org

Temperature: Both cold and heat stress can affect the expression of biosynthetic genes and, consequently, the levels of flavonoids in plant tissues. acs.org

Genetic Regulation: The expression of the structural genes that code for biosynthetic enzymes is controlled by transcription factors, primarily from the MYB, bHLH, and WDR families. biotech-asia.orgfrontiersin.org The coordinated action of these regulatory proteins dictates the rate and timing of flavonoid production in response to developmental cues and environmental stimuli. frontiersin.org

Table 2: Compound Names Mentioned

Compound Name
Quercetin-7-O-rutinoside
Rutin (B1680289) (Quercetin-3-O-rutinoside)
Quercetin
Phenylalanine

Isolation, Purification, and Biosynthetic Pathways

Advanced Methodologies for Isolation and Purification

The extraction and purification of quercetin-7-o-rutinoside from complex biological matrices necessitate a series of sophisticated techniques to ensure high purity and yield. These methods primarily involve solvent extraction followed by various chromatographic strategies.

Solvent Extraction Techniques from Biological Matrices

The initial step in isolating quercetin-7-o-rutinoside involves its extraction from plant materials. The choice of solvent is critical and is largely dictated by the polarity of the target compound. Due to the presence of numerous hydroxyl groups in its structure, quercetin-7-o-rutinoside is a polar molecule, making polar solvents the preferred choice for extraction.

Commonly used solvents include methanol (B129727), ethanol, and their aqueous mixtures. myfoodresearch.com The efficiency of the extraction process can be influenced by several factors, including the solvent-to-solid ratio, extraction time, and temperature. For instance, studies on the extraction of rutin (B1680289) (quercetin-3-O-rutinoside), a closely related compound, have shown that optimizing these parameters is crucial for maximizing yield. scispace.comspringerprofessional.de Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are modern techniques that have been shown to enhance extraction efficiency. myfoodresearch.comresearchgate.netresearchgate.net For example, UAE has been reported to improve the yield of quercetin (B1663063) derivatives from shallot skin and flesh by a significant margin compared to conventional methods. myfoodresearch.com

The selection of the extraction solvent and method is often tailored to the specific plant matrix. For example, a study on Cyclobalanopsis leaves utilized a hydrothermal treatment catalyzed by an ethanol-acetic acid mixture to efficiently extract rutin and quercetin. springerprofessional.de Another study on Sophora japonica flowers employed natural deep eutectic solvents (NADES) for rutin extraction, highlighting a green and efficient alternative. mdpi.com

Below is a table summarizing various solvent extraction methods used for related flavonoids, which can be indicative of approaches for quercetin-7-o-rutinoside.

Plant SourceTarget Compound(s)Extraction MethodSolvent SystemKey FindingsReference
Ruta graveolens L.RutinDeep Eutectic Solvents (DESs)Choline chloride:citric acid (1:1) with 27% waterOptimal conditions: 70°C, 52 min extraction time. scispace.com
Cyclobalanopsis leavesRutin, QuercetinHydrothermal treatmentEthanol-acetic acidOptimal conditions for rutin: 57% ethanol, 183°C, 36 mL/g liquid-solid ratio. springerprofessional.de
Fig leavesRutinUltrasound-assisted extractionPolyethylene glycol 8000Yield of 4.77 mg/g. mdpi.com
Sophora japonica flowersRutinNatural Deep Eutectic Solvents (NADES)Choline chloride and triethylene glycol with 20% waterHigh extraction efficiency of 194.17 ± 2.31 mg/g. mdpi.com
Shallot flesh and skinQuercetin derivativesUltrasound-assisted extraction60% ethanolImproved yield by 13.38-56.88% compared to conventional methods. myfoodresearch.com

Chromatographic Separation Strategies

Following solvent extraction, the crude extract, which is a complex mixture of various phytochemicals, requires further purification. Chromatographic techniques are indispensable for isolating quercetin-7-o-rutinoside to a high degree of purity.

Column chromatography is a fundamental purification technique widely used for the separation of flavonoids. researchgate.net The choice of the stationary phase (adsorbent) is crucial for effective separation. Silica (B1680970) gel is a commonly used adsorbent for this purpose. orientjchem.orgpaspk.org The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

In a typical procedure, the crude extract is loaded onto a column packed with silica gel. The column is then eluted with a solvent or a gradient of solvents of increasing polarity. Less polar compounds elute first, followed by more polar compounds like quercetin-7-o-rutinoside. For instance, in the isolation of flavonoids from Apium graveolens, a silica gel column was used with a mobile phase of 80% methanol. jmp.ir

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantification and purification of flavonoids. mdpi.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the most common mode used for flavonoid separation. mdpi.com The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov

Preparative HPLC operates on the same principles as analytical HPLC but on a larger scale, allowing for the isolation of significant quantities of pure compounds. It has been successfully used to purify rutin from banana leaves to a purity of 98.4%. mdpi.comresearchgate.net The combination of initial separation by other chromatographic methods followed by preparative HPLC is a common strategy to achieve high purity. mdpi.comnih.gov

The following table details examples of HPLC conditions used for the separation of related flavonoids.

Plant SourceTarget Compound(s)HPLC ColumnMobile PhaseDetectionPurity AchievedReference
Lonicera japonica Thunb.Rutin, othersShim-pack VP-ODSGradient of MeOH and 0.3% acetic acid in water254 nm99.3% for rutin nih.gov
Banana leavesRutinSemi-preparative RP-HPLCNot specifiedNot specified98.4% mdpi.comresearchgate.net
Sophora Japonica L.Rutin, QuercetinNot specifiedAcetonitrile and water356 nm94.48% for rutin scientists.uz

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating issues of irreversible adsorption of the sample. researchgate.net This makes it particularly suitable for the separation of polar compounds like flavonoids. researchgate.net High-speed counter-current chromatography (HSCCC) is a widely used form of CCC. researchgate.netoup.com

The selection of a suitable biphasic solvent system is the most critical step in developing a CCC separation method. A common starting point for the separation of glycosylated flavonoids is a solvent system composed of ethyl acetate, butanol, and water. researchgate.net A study on the isolation of flavonoids from Siparuna glycycarpa successfully employed stepwise elution CCC to separate quercetin-7-o-rutinoside. invivochem.comresearchgate.netmedchemexpress.com

To enhance the separation efficiency of flavonoids, specialized stationary phases are often employed in column chromatography and HPLC.

Sephadex LH-20 , a lipophilic cross-linked dextran (B179266) gel, is widely used for the purification of natural products, including flavonoids. jmp.ir It separates compounds based on a combination of molecular size exclusion and partition chromatography. It has been effectively used in the purification of rutin from banana leaves, achieving a purity of 74–84% after this step. mdpi.comresearchgate.net

ODS-A-HG (Octadecylsilane-A-High Grade) is a type of reversed-phase stationary phase used in HPLC. google.com It is a C18 phase that is fully end-capped, providing high versatility and reproducibility for the separation of a wide range of compounds, including polar pharmaceuticals and natural products. ymcamerica.com An ODS-A-HG reversed-phase chromatography column was utilized in the separation of seven flavonoids from Xiaohuaqingfengteng, which included rutin. google.com

Counter-Current Chromatography (CCC)

Biosynthetic Pathways and Enzymatic Synthesis

The formation of Quercetin-7-o-rutinoside is a multi-step process involving precursor metabolic pathways and specific enzymatic reactions.

The journey to synthesizing Quercetin-7-o-rutinoside begins with the phenylpropanoid pathway, a central route in plant secondary metabolism. nih.govmdpi.com This pathway starts with the amino acid phenylalanine, which undergoes a series of enzymatic transformations. mdpi.com Key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) are instrumental in producing p-coumaroyl-CoA, a critical precursor for flavonoid biosynthesis. nih.govmdpi.comfrontiersin.org

The flavonoid biosynthesis pathway then takes over, utilizing p-coumaroyl-CoA. frontiersin.org Through the action of chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI), naringenin (B18129) is formed. nih.govfrontiersin.org Subsequent hydroxylation and other modifications, catalyzed by enzymes like flavanone (B1672756) 3-hydroxylase (F3H) and flavonol synthase (FLS), lead to the formation of the quercetin aglycone. nih.govfrontiersin.org The final step in the biosynthesis of Quercetin-7-o-rutinoside is the attachment of a rutinose sugar moiety to the 7-hydroxyl group of the quercetin backbone.

The table below outlines the key enzymes involved in the precursor biosynthetic pathways leading to the quercetin aglycone.

EnzymeAbbreviationRole in Pathway
Phenylalanine ammonia-lyasePALCatalyzes the deamination of phenylalanine to form trans-cinnamic acid. mdpi.com
Cinnamate 4-hydroxylaseC4HConverts trans-cinnamic acid into 4-coumaric acid. mdpi.com
4-Coumarate:CoA ligase4CLActivates 4-coumaric acid to form 4-coumaroyl-CoA. mdpi.comfrontiersin.org
Chalcone synthaseCHSCatalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA. nih.govfrontiersin.org
Chalcone isomeraseCHICatalyzes the cyclization of chalcone to form naringenin. nih.govfrontiersin.org
Flavanone 3-hydroxylaseF3HHydroxylates naringenin to form dihydrokaempferol (B1209521). frontiersin.org
Flavonol synthaseFLSConverts dihydroflavonols to flavonols, including quercetin. nih.gov
Flavonoid 3'-hydroxylaseF3'HCan hydroxylate dihydrokaempferol to dihydroquercetin. nih.gov

The precise attachment of the rutinose sugar to the 7-hydroxyl group of quercetin is a critical step that can be achieved with high selectivity through enzymatic glycosylation. One notable method involves the use of a recombinant rutinosidase from the fungus Aspergillus niger. This enzyme can catalyze the regiospecific glycosylation of quercetin to yield Quercetin-7-o-rutinoside. The process has been effectively carried out under solid-state biocatalysis conditions, where both the substrate and the product are largely undissolved. mdpi.com

Rutinosidases are a specific type of diglycosidase that recognizes the bond between a disaccharide and an aglycone. cas.cz The enzyme from Aspergillus niger has demonstrated the ability to be used in transglycosylation reactions, transferring the rutinose unit from a donor molecule, such as rutin, to an acceptor molecule. cas.cz While rutinosidases from Aspergillus niger and Aspergillus oryzae have been shown to hydrolyze both 3-O- and 7-O-linked flavonoid rutinosides, their catalytic efficiencies can vary depending on the substrate. asm.orgnih.gov For instance, the rutinosidase from A. oryzae exhibits higher activity towards quercetin 3-O-linked substrates. asm.orgnih.gov

The following table summarizes key aspects of the enzymatic synthesis of Quercetin-7-o-rutinoside.

Enzyme/MethodSource OrganismKey FeatureReference
Recombinant rutinosidaseAspergillus nigerCatalyzes regiospecific glycosylation of quercetin at the 7-OH position.
Solid-state biocatalysis-Allows for high substrate concentrations and easy product separation. mdpi.com mdpi.com
Transglycosylation with rutinosidaseAspergillus nigerTransfers rutinose from a donor to an acceptor molecule. cas.cz cas.cz

Microbial biotransformation offers a versatile platform for the production and structural modification of flavonoids, including Quercetin-7-o-rutinoside. Various microorganisms can perform specific reactions such as glycosylation, methylation, and hydroxylation. jmb.or.kr

The entomopathogenic fungus Beauveria bassiana has been utilized for the biotransformation of quercetin. mdpi.com Studies have shown that B. bassiana can catalyze the glycosylation of quercetin, often with a preference for the 7-hydroxyl group. nih.gov For example, Beauveria bassiana AM278 has been used for the regioselective glycosylation of quercetin at the C-7 position. nih.gov Interestingly, this strain can also introduce a methyl group to the sugar moiety, producing quercetin 7-O-β-D-(4''-O-methyl)glucopyranoside. nih.govmdpi.com Other microbial systems, such as engineered E. coli, have also been employed for the production of quercetin glycosides. jmb.or.kr

The table below highlights examples of microbial biotransformation for quercetin modification.

MicroorganismTransformation TypeProduct(s)Reference
Beauveria bassianaGlycosylationQuercetin 7-O-β-D-(4''-O-methyl)glucopyranoside. nih.gov nih.gov
Beauveria bassianaSulfationQuercetin 3'-O-sulfate. jmb.or.kr jmb.or.kr
Streptomyces sp.GlucuronidationQuercetin 4'-O-β-glucuronide, quercetin 7-O-β-glucuronide. jmb.or.kr jmb.or.kr

Regiospecific Enzymatic Glycosylation Processes (e.g., using recombinant rutinosidase from Aspergillus niger)

Chemoenzymatic and Synthetic Approaches for Structural Derivatization

To enhance the properties of Quercetin-7-o-rutinoside and its parent compound, rutin, various chemoenzymatic and synthetic derivatization strategies have been explored. These modifications aim to improve factors like solubility and bioavailability.

Enzymatic acylation is one such approach. For instance, new rutin derivatives have been synthesized through the enzymatic acylation of rutin with benzoic acid ester, leading to improved lipophilicity. nih.gov Another strategy is enzymatic transglycosylation, where additional sugar units are attached to the existing glycoside. Cyclodextrin glucanotransferase (CGTase) has been used to polyglucosylate rutin, significantly enhancing its aqueous solubility. acs.orgmdpi.com Amylosucrase from Deinococcus radiopugnans has also been used for the synthesis of rutin derivatives. jmb.or.kr

Purely chemical synthesis methods have also been employed to create derivatives. For example, a benzylated derivative of rutin has been prepared through a substitution reaction with benzyl (B1604629) bromide. nih.gov Esterification is another common strategy, with various rutin ester prodrugs synthesized to increase lipid solubility. nih.gov Regioselective synthesis allows for the targeted modification of specific hydroxyl groups on the quercetin backbone. nih.govresearchgate.net For instance, a water-soluble derivative of rutin was synthesized by introducing carboxylate groups onto the sugar moiety. researchgate.net

The following table summarizes different approaches for the derivatization of rutin.

MethodKey Reagents/EnzymesOutcomeReference
Enzymatic AcylationBenzoic acid ester, LipaseIncreased lipophilicity of rutin derivatives. nih.gov nih.gov
Enzymatic TransglycosylationCyclodextrin glucanotransferase (CGTase)Polyglucosylated rutin with enhanced solubility. acs.org acs.org
Chemical BenzylationBenzyl bromideSynthesis of a benzylated rutin derivative. nih.gov nih.gov
Chemical EsterificationVarious acid anhydrides/chloridesCreation of lipophilic rutin ester prodrugs. nih.gov nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkages and Aglycone Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of Quercetin-7-o-rutinoside, offering a detailed map of its proton and carbon skeletons.

¹H-NMR spectroscopy provides crucial information about the protons within the Quercetin-7-o-rutinoside molecule. The ¹H-NMR spectrum, typically recorded in a solvent like DMSO-d6, reveals distinct signals for the aromatic protons of the quercetin (B1663063) aglycone and the protons of the sugar units. ekb.eg For instance, the aromatic region of the spectrum shows signals corresponding to the protons on the A and B rings of the quercetin backbone. The protons H-6 and H-8 on the A-ring typically appear as doublets in the upfield region of the aromatic spectrum. ekb.eg The protons of the B-ring (H-2', H-5', and H-6') also give rise to characteristic signals. nih.govturkjps.org

The anomeric protons of the glucose and rhamnose units are particularly diagnostic. The proton of the glucose unit (H-1'') and the rhamnose unit (H-1''') typically appear as doublets with specific coupling constants that help determine their stereochemistry. nih.govturkjps.org The remaining sugar protons form a complex multiplet region in the spectrum.

¹H-NMR Spectral Data for Quercetin-7-o-rutinoside

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2' 7.60 d 2.3
H-6' 7.49 dd 2.3, 8.8
H-5' 6.77 d 8.8
H-8 6.29 d 1.7
H-6 6.10 d 2.3
H-1'' (glucose) 5.15 d 7.7
H-1''' (rhamnose) Not specified Not specified Not specified
H-6''a (glucose) 3.61 dd 2.4, 11.7
H-6''b (glucose) 3.48 dd 5.3, 11.7
H-2'' (glucose) 3.38 dd 7.7, 8.8
H-3'' (glucose) 3.32 t 8.8
H-4'' (glucose) 3.25 dd 8.8, 9.9
H-5'' (glucose) 3.12 m
H-6''' (rhamnose) 0.84 d 6.4

Note: Data compiled from various sources and may show slight variations depending on experimental conditions. nih.govturkjps.org

Complementing the proton data, ¹³C-NMR spectroscopy identifies all unique carbon atoms in Quercetin-7-o-rutinoside. The spectrum displays signals for the carbonyl carbon (C-4), the oxygenated aromatic carbons, and the unsubstituted aromatic carbons of the quercetin aglycone. ekb.eg The carbon signals of the glucose and rhamnose moieties also appear at characteristic chemical shifts. The position of the anomeric carbons (C-1'' and C-1''') is particularly important for confirming the nature of the sugar units and their linkage. The attachment of the rutinose to the 7-hydroxyl group of quercetin is confirmed by the chemical shift of C-7. ekb.eg

¹³C-NMR Spectral Data for Quercetin-7-o-rutinoside

Carbon Chemical Shift (δ, ppm)
C-2 164.5
C-3 132.0
C-4 182.38
C-5 161.9
C-6 99.37
C-7 159.75
C-8 94.35
C-9 159.22
C-10 104.32
C-1' 127.93
C-2' 128.33
C-3' Not specified
C-4' Not specified
C-5' Not specified
C-6' 121.76
C-1'' (glucose) 102.11
C-2'' (glucose) 70.61
C-3'' (glucose) 70.67
C-4'' (glucose) 71.82
C-5'' (glucose) 70.47
C-6'' (glucose) Not specified
C-1''' (rhamnose) Not specified
C-6''' (rhamnose) 16.21

Note: Data compiled from various sources and may show slight variations depending on experimental conditions. ekb.egturkjps.org

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and for determining the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to trace the spin systems within the quercetin rings and the individual sugar units.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. nih.gov This technique is instrumental in confirming the connection point of the rutinose sugar to the quercetin aglycone at the C-7 position and the (1→6) linkage between the glucose and rhamnose units. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of Quercetin-7-o-rutinoside, as well as for obtaining structural information through fragmentation analysis.

HR-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of Quercetin-7-o-rutinoside (C₂₇H₃₀O₁₆). mdpi.com This technique confirms the molecular weight of the compound to be approximately 610.15 g/mol . nih.gov

ESI-MS is a soft ionization technique commonly used for the analysis of flavonoids. In negative ion mode, Quercetin-7-o-rutinoside typically shows a prominent deprotonated molecular ion [M-H]⁻ at m/z 609. mdpi.comnih.gov Tandem MS (MS/MS) experiments on this ion provide valuable structural information. The fragmentation pattern often involves the loss of the sugar moieties. A characteristic fragmentation is the loss of the rhamnosyl group (-146 Da) to produce a fragment ion at m/z 463, followed by the loss of the glucosyl group (-162 Da) to yield the quercetin aglycone ion at m/z 301. ekb.eg This fragmentation pattern helps to confirm the sequence and identity of the sugar units. nih.gov

ESI-MS/MS Fragmentation Data for Quercetin-7-o-rutinoside ([M-H]⁻ at m/z 609)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Interpretation
609 463 146 Loss of rhamnosyl moiety
609 301 308 Loss of rutinoside moiety (rhamnose + glucose)
463 301 162 Loss of glucosyl moiety

Note: The fragmentation pattern confirms the presence of a rutinose sugar attached to the quercetin aglycone. ekb.egnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation of quercetin-7-o-rutinoside. In this technique, the precursor ion, which is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 609.1, is isolated and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions, providing a "fingerprint" of its structure.

A key fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the rutinose moiety (composed of rhamnose and glucose). This is observed as a neutral loss of 308 Da (146 Da for rhamnose + 162 Da for glucose), leading to the formation of the quercetin aglycone fragment ion (Y₀⁻) at m/z 301.0. The presence of this aglycone ion is a strong indicator of a quercetin glycoside. mdpi.commdpi.com

Further fragmentation of the sugar units can also occur. The loss of the terminal rhamnose unit (146 Da) from the precursor ion results in a fragment at m/z 463 [M-H-146]⁻, corresponding to quercetin-7-O-glucoside. Subsequent loss of the glucose unit (162 Da) from this fragment also yields the quercetin aglycone at m/z 301.

The relative abundance of fragment ions can help distinguish between isomers. For instance, in 7-O-glycosides like quercetin-7-o-rutinoside, the aglycone ion (Y₀⁻) at m/z 301.0 typically shows a higher relative abundance compared to the radical aglycone ion [Y₀−H]⁻ at m/z 300.0. mdpi.com This contrasts with 3-O-glycosides, where the fragmentation pattern might differ.

Table 1: Key MS/MS Fragmentation Data for Quercetin-7-o-rutinoside

Precursor Ion [M-H]⁻ (m/z)Fragment Ion (m/z)Neutral Loss (Da)Inferred Structure of Fragment
609.1463.1146[Quercetin-7-O-glucoside]⁻
609.1301.0308[Quercetin aglycone]⁻
463.1301.0162[Quercetin aglycone]⁻

Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly useful for characterizing the flavonoid backbone. The UV spectrum of quercetin-7-o-rutinoside in methanol (B129727) typically displays two major absorption bands, which are characteristic of flavonols.

Band I , appearing in the range of 350-385 nm, is associated with the cinnamoyl system (B-ring and the C-ring).

Band II , observed between 250-270 nm, corresponds to the benzoyl system (A-ring).

The specific absorption maxima can be indicative of the glycosylation pattern. For quercetin derivatives, Band I is typically around 352-359 nm and Band II is around 256-259 nm. researchgate.netnih.gov The presence of a free 3-hydroxyl group often results in a distinct spectral profile, and its substitution, as in the case of rutin (B1680289) (quercetin-3-O-rutinoside), can cause shifts in these absorption bands. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in quercetin-7-o-rutinoside by measuring the absorption of infrared radiation. The FTIR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations.

O-H stretching: A broad band is typically observed in the region of 3300-3500 cm⁻¹, indicative of the multiple hydroxyl groups in both the quercetin aglycone and the rutinose sugar moiety. mdpi.com

C=O stretching: A sharp peak around 1654 cm⁻¹ corresponds to the α,β-unsaturated ketone carbonyl group in the C-ring of the flavonoid structure. mdpi.com

C=C stretching: Aromatic ring vibrations are seen as peaks in the 1600-1450 cm⁻¹ region. mdpi.com

C-O stretching: Bands in the 1200-1000 cm⁻¹ range are attributed to the C-O stretching of the ether linkages (glycosidic bond) and alcohol groups. mdpi.comfrontiersin.org

Table 2: Characteristic UV-Vis and FTIR Data for Quercetin Derivatives

Spectroscopic TechniqueCharacteristic FeatureWavelength/Wavenumber RangeCorresponding Structural Moiety
UV-VisBand I350-385 nmCinnamoyl system (B-ring + C-ring)
UV-VisBand II250-270 nmBenzoyl system (A-ring)
FTIRO-H stretch3300-3500 cm⁻¹Hydroxyl groups
FTIRC=O stretch~1654 cm⁻¹Ketone in C-ring
FTIRC=C stretch1600-1450 cm⁻¹Aromatic rings
FTIRC-O stretch1200-1000 cm⁻¹Ether and alcohol groups

X-ray Crystallography for Crystalline Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. For quercetin-7-o-rutinoside, this technique can provide unambiguous confirmation of its structure, including the stereochemistry of the sugar moieties and the exact position of the glycosidic linkage.

The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The electron density map generated from the diffraction data allows for the precise placement of each atom in the crystal lattice.

While X-ray crystallographic data for quercetin-7-o-rutinoside itself is not widely reported in the literature, studies on the aglycone, quercetin, and its various cocrystals and hydrates have been performed. researchgate.net These studies reveal the planarity of the flavonoid ring system and the preferred orientations of the hydroxyl groups. Obtaining a suitable crystal of the larger and more flexible quercetin-7-o-rutinoside molecule can be challenging, which is a potential reason for the limited availability of its crystal structure data. However, when successful, X-ray crystallography provides unparalleled detail about molecular geometry, bond lengths, and bond angles.

Hyphenated Analytical Techniques for Comprehensive Profiling (e.g., HPLC-DAD-ESI-MS, LC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing quercetin-7-o-rutinoside and for its definitive identification.

High-Performance Liquid Chromatography-Diode Array Detection-Electrospray Ionization-Mass Spectrometry (HPLC-DAD-ESI-MS): This is one of the most powerful and commonly used techniques. nih.govmdpi.com HPLC separates the components of a mixture based on their polarity. The DAD detector provides UV-Vis spectra for each separated peak, allowing for preliminary classification based on the characteristic flavonoid absorption profile. The eluent then flows into the ESI-MS system, which provides the molecular weight and, through MS/MS, the fragmentation pattern for each component. This combination of retention time, UV spectrum, and mass spectral data provides a very high degree of confidence in the identification of quercetin-7-o-rutinoside, even in complex plant extracts. jnsciences.orgphcogres.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more general term for the coupling of HPLC with mass spectrometry. researchgate.netscielo.br It is a highly sensitive and selective method for detecting and quantifying quercetin-7-o-rutinoside in various matrices. LC-MS is crucial for metabolic studies, pharmacokinetic analyses, and quality control of herbal products. csic.es

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples HPLC with NMR spectroscopy. It allows for the acquisition of complete NMR spectra (both ¹H and ¹³C) for compounds as they elute from the HPLC column. While less sensitive than LC-MS, LC-NMR is incredibly powerful for the de novo structural elucidation of unknown compounds or for distinguishing between very similar isomers without the need for isolation. sbq.org.br For quercetin-7-o-rutinoside, LC-NMR could definitively confirm the anomeric configuration of the sugars and the precise attachment point of the rutinose moiety to the quercetin aglycone.

Table 3: Overview of Hyphenated Analytical Techniques for Quercetin-7-o-rutinoside Analysis

TechniqueSeparation PrincipleDetection Principle(s)Information Obtained
HPLC-DAD-ESI-MSReversed-phase chromatographyUV-Vis absorbance, Mass-to-charge ratio, Fragmentation patternRetention time, UV spectrum, Molecular weight, Structural fragments
LC-MSReversed-phase chromatographyMass-to-charge ratio, Fragmentation patternRetention time, Molecular weight, Structural fragments, Quantification
LC-NMRReversed-phase chromatographyNuclear magnetic resonanceRetention time, Detailed 2D structure, Stereochemistry

Molecular Mechanisms of Action in Biological Systems in Vitro and Preclinical Models

Modulation of Cellular Signaling Pathways

The interaction of Quercetin-7-o-rutinoside with key cellular signaling pathways is a primary focus of research, although specific data for this isomer remains limited compared to its aglycone, quercetin (B1663063).

Inhibition of Inflammatory Signaling Cascades (e.g., NF-κB pathway, MAPK/ERK, JNK activation)

While the broader class of flavonoids, including quercetin and its related glycosides, are known to modulate inflammatory pathways, specific peer-reviewed studies detailing the direct inhibitory effects of Quercetin-7-o-rutinoside on signaling cascades such as NF-κB, MAPK/ERK, or JNK are not extensively available in the current body of scientific literature. The anti-inflammatory activity of flavonoids is often structure-dependent, making direct extrapolation from other compounds, such as Rutin (B1680289) (Quercetin-3-O-rutinoside), challenging frontiersin.orgresearchgate.net.

Regulation of Apoptosis Pathways (e.g., modulation of pro-apoptotic and anti-apoptotic proteins, induction of cell cycle arrest)

In-silico studies have begun to shed light on the potential role of Quercetin-7-o-rutinoside in regulating apoptosis, or programmed cell death. One such study evaluated its interaction with key proteins involved in cancer cell survival. The findings suggested that Quercetin-7-o-rutinoside has the potential to bind to and inhibit the activity of B-cell lymphoma-extra-large (Bcl-XL) researchgate.net. Bcl-XL is a prominent anti-apoptotic protein, and its inhibition is a key strategy in cancer therapy to promote the death of malignant cells researchgate.net. The molecular docking analysis from this study indicated that Quercetin-7-o-rutinoside binds firmly to the active site of Bcl-XL, suggesting a mechanism by which it could exert pro-apoptotic effects researchgate.net. However, these are computational findings, and further experimental validation is required to confirm this activity in biological systems researchgate.net.

Interactions with Growth Factor Receptors and Kinases (e.g., ErbB2, ErbB3, PI3K/AKT)

There is currently a lack of specific research detailing the interactions of Quercetin-7-o-rutinoside with growth factor receptors like ErbB2 and ErbB3 or the PI3K/AKT signaling pathway. Studies on the aglycone, quercetin, have shown inhibitory activity on these pathways, but it is known that the presence and position of glycoside groups can significantly alter the biological activity of the flavonoid researchgate.net.

Upregulation of Endogenous Cellular Defense Mechanisms (e.g., Nrf2/HO-1 pathway)

Specific studies on the ability of Quercetin-7-o-rutinoside to upregulate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress, are limited. Research on a structurally similar compound, 7-O-galloylquercetin, has shown it can activate the Nrf2 pathway nih.gov. Another study noted that flavonoids extracted from Asplenium nidus, including Quercetin-7-o-rutinoside, exhibited antioxidant effects that support cellular defense, though the specific impact on the Nrf2/HO-1 pathway was not detailed nih.gov.

Antioxidant and Redox Homeostasis Regulation

The antioxidant properties are among the most directly studied aspects of Quercetin-7-o-rutinoside.

Mechanisms of Free Radical Scavenging and Reactive Oxygen Species Neutralization

Quercetin-7-o-rutinoside has demonstrated significant antioxidant capabilities through its action as a free radical scavenger. The primary mechanism involves donating electrons or hydrogen atoms to neutralize unstable reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids jksus.orgbiosynth.com.

Studies on flavonoids isolated from the fern Asplenium nidus identified Quercetin-7-o-rutinoside as a major component and confirmed its antioxidant potential. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for evaluating free radical scavenging activity, Quercetin-7-o-rutinoside showed a significant effect jksus.org. The glycosylation pattern of flavonoids is known to influence their antioxidant capacity; however, this compound retains notable activity jksus.orgmdpi.com.

Table 1: Research Findings on Quercetin-7-o-rutinoside's Antioxidant Activity

Source OrganismAssay TypeFindingReference
Asplenium nidusDPPH Radical ScavengingShowed significant antioxidant activity with 69.2% scavenging effect. jksus.org
Asplenium nidus ExtractGeneral Antioxidant/Free Radical ScavengingIdentified as a key flavonoid in an extract with demonstrated free radical scavenging properties and cytotoxicity against cancer cells. nih.gov

Compound List

Impact on Oxidative Stress Markers and Cellular Damage Protection

Quercetin-7-o-rutinoside is recognized for its antioxidant activity, which is fundamental to its capacity to protect cells from damage induced by oxidative stress. The primary mechanism involves the scavenging of free radicals, thereby inhibiting the cascade of events that lead to cellular injury. In conditions of oxidative stress, there is an overproduction of reactive oxygen species (ROS), which can alter the structure and function of cells. The protective effects of quercetin and its glycosides, including Quercetin-7-o-rutinoside, are associated with their ability to mitigate this damage. mdpi.commdpi.com

Studies on the aglycone, quercetin, have demonstrated its ability to protect human retinal pigment epithelial (RPE) cells from oxidative damage and cellular senescence in a dose-dependent manner. researchgate.net This protection is achieved by inhibiting the intrinsic apoptotic pathway, preventing DNA damage, and increasing the body's antioxidant capacity by regulating levels of glutathione (B108866) (GSH). researchgate.net Research has shown that quercetin can directly inhibit the activity of caspase-3, a key enzyme in apoptosis, and downregulate the Bax/Bcl-2 ratio, further preventing cell death under oxidative stress. mdpi.comresearchgate.net While these specific findings relate to quercetin, the foundational antioxidant and free-radical-scavenging properties are shared by its glycoside derivatives, suggesting a similar protective role for Quercetin-7-o-rutinoside.

Analysis of Redox Activity and Potential Pro-oxidant Interactions

The redox behavior of Quercetin-7-o-rutinoside is complex, exhibiting both antioxidant and potential pro-oxidant properties depending on the chemical environment. This dual activity is attributed to its phenolic hydroxyl groups.

Antioxidant Activity: The primary antioxidant mechanism involves donating hydrogen atoms or electrons to neutralize reactive oxygen species.

Pro-oxidant Activity: Under specific conditions, Quercetin-7-o-rutinoside can participate in reactions that generate free radicals, a characteristic known as pro-oxidant activity. This is typically observed in the presence of transition metals or under alkaline conditions.

Metal-Catalyzed Oxidation: In the presence of transition metal ions, such as copper (Cu²+), Quercetin-7-o-rutinoside can participate in Fenton-like reactions. This process can lead to the generation of highly reactive hydroxyl radicals, highlighting its pro-oxidant potential. Studies on the aglycone quercetin have shown that while it can protect against iron-induced oxidative stress, it may exhibit pro-oxidant activity in the presence of copper, leading to increased red blood cell hemolysis.

Auto-oxidation: Under alkaline or certain oxidative conditions, Quercetin-7-o-rutinoside can undergo auto-oxidation, which results in the formation of semiquinone radicals and quinones. Research on quercetin has demonstrated that this pro-oxidant behavior can be dose-dependent; for instance, high doses of quercetin were found to have harmful effects in healthy rats, suggesting pro-oxidant activity, whereas lower doses had a protective antioxidant effect in diabetic rats. nih.gov

This milieu-dependent behavior underscores that the classification of Quercetin-7-o-rutinoside as purely an antioxidant is an oversimplification, as its redox chemistry can shift based on physiological conditions.

Stabilization Effects on Biological Membranes

Quercetin-7-o-rutinoside and related flavonoid glycosides can interact with and stabilize biological membranes, which is a key aspect of their antioxidant mechanism. By positioning themselves within the lipid bilayer, they can protect the membrane from lipid peroxidation.

Studies on a structurally similar compound, quercetin 7-O-β-d-(4″-O-methyl)glucopyranoside (Q 7-MeGlu), provide insight into this mechanism. Research using fluorometric probes and ¹H-NMR methods on egg phosphatidylcholine liposomes demonstrated that both quercetin and its 7-O-glycoside derivative can increase the packing order of the membrane. mdpi.com This stabilizing effect was observed in both the hydrophilic (polar head) and hydrophobic (hydrocarbon chain) regions of the membrane. mdpi.com The interaction is thought to be a key factor in their ability to protect phospholipid liposome (B1194612) membranes against peroxidation. mdpi.com

The aglycone, quercetin, has been shown to localize near the surface of the membrane, binding to the lipid/water interface via hydrogen bonds. mdpi.com The glycosylation at the 7-hydroxyl position, as seen in Quercetin-7-o-rutinoside, influences this interaction. It has been noted that the absence of a free hydroxyl group at the 7th position can lead to less membrane interactivity compared to the aglycone, quercetin. mdpi.com Nonetheless, the ability of these glycosides to intercalate into the membrane is directly linked to their effectiveness in protecting against free radical damage. mdpi.com The incorporation of these flavonoids into liposomes not only stabilizes the vesicle but also makes their internalization by cells easier. researchgate.net

Enzymatic Inhibition and Receptor Binding Studies

Inhibition of Specific Viral Proteases

Quercetin-7-o-rutinoside has been identified in computational studies as a potential inhibitor of key viral proteases, particularly from the Dengue virus.

Dengue virus NS2B/NS3 Protease: In silico screening and molecular dynamics simulations have highlighted Quercetin-7-o-rutinoside as a promising inhibitor of the Dengue virus (DENV) NS2B/NS3 protease, which is essential for viral replication. mdpi.comresearchgate.net

Binding Affinity: Molecular docking studies have calculated a significant binding free energy for Quercetin-7-o-rutinoside with the DENV NS2B/NS3 protease. mdpi.comresearchgate.net One study reported a binding free energy of -54.1 kcal/mol, while another noted -52.7 kcal/mol. mdpi.comresearchgate.net

Molecular Interactions: The compound is predicted to form multiple hydrogen bonds with key amino acid residues in the active site of the protease, including Asp71, Lys74, Trp83, Gly87, Val147, and Ile165. mdpi.com These interactions contribute to a stable binding conformation.

Stability: Molecular dynamics simulations have shown that the complex formed between Quercetin-7-o-rutinoside and the protease is stable, with a root-mean-square deviation (RMSD) of less than 2.5 Å after 20 nanoseconds, suggesting robust target engagement.

SARS-CoV-2 Proteases: While extensive research has been conducted on quercetin and its isomer rutin (quercetin-3-O-rutinoside) against SARS-CoV-2 proteases, specific in vitro data for Quercetin-7-o-rutinoside is limited.

3CLpro (Main Protease): Studies on related compounds suggest a potential role. Rutin has been shown in docking studies to inhibit SARS-CoV-2 3CLpro, with the rutinoside moiety being important for increasing interactions. tmrjournals.com Quercetin itself has been identified as a potent inhibitor of SARS-CoV-2 3CLpro with a reported Ki of approximately 7 μM. tmrjournals.com

PLpro (Papain-like Protease): Research on flavonoids against SARS-CoV PLpro has identified compounds like the geranylated flavonoid tomentin E as an inhibitor (IC50 = 5.0 ± 0.06 μM). nih.gov However, specific inhibitory data for Quercetin-7-o-rutinoside against SARS-CoV-2 PLpro is not available.

M2 Protein: There is currently no available research data on the inhibition of the influenza M2 protein by Quercetin-7-o-rutinoside.

Table 1: In Silico Binding and In Vitro Inhibition Data for Quercetin Derivatives against Viral Proteases

CompoundViral TargetAssay TypeResult (Binding Energy / IC50 / Ki / KD)Source
Quercetin-7-o-rutinosideDengue Virus NS2B/NS3 ProteaseMolecular Docking (MM-GBSA)-54.1 kcal/mol mdpi.comresearchgate.net
Quercetin-7-o-rutinosideDengue Virus NS2B/NS3 ProteaseMolecular Docking-52.7 kcal/mol
QuercetinDengue Virus serotype 3 NS2B-NS3 ProteaseMicroscale ThermophoresisKD of 20 μM nih.gov
QuercetinSARS-CoV-2 3CLproEnzymatic AssayKi ~ 7 μM tmrjournals.com

Modulation of Key Metabolic Enzymes

The modulatory effects of Quercetin-7-o-rutinoside on key metabolic enzymes have been explored primarily through studies of its aglycone, quercetin, and its isomer, rutin.

HMG-CoA Reductase: This enzyme is a rate-limiting step in cholesterol synthesis. In vitro experiments on HepG2 cells showed that quercetin had no significant effect on the protein mass of HMG-CoA reductase. nih.gov However, other studies have reported that fractions of Syzygium cumini L. seeds rich in quercetin content exhibited control of HMG-CoA reductase. nih.gov Computer docking studies have also suggested a strong affinity between rutin (quercetin-3-O-rutinoside) and HMG-CoA reductase. nih.gov

Human Cathepsin B: Quercetin has been identified as an inhibitor of human Cathepsin B, a cysteine protease implicated in various diseases. jmb.or.krnih.gov However, in a study measuring the inhibitory activities of various compounds against Cathepsin L, rutin and quercetin did not show good inhibition. mdpi.com

4-Hydroxyphenylpyruvate Dioxygenase (HPPD), Glutamine Synthetase (GS), and Acetohydroxyacid Synthase (AHAS): These enzymes are targets for herbicide development. A molecular docking analysis was conducted to evaluate the interaction of several flavonoids with these enzymes. The study found that rutin (quercetin-3-O-rutinoside) showed a good affinity for HPPD, GS, and AHAS, suggesting potential as a lead compound for natural herbicides. researchgate.nettbzmed.ac.ir

Table 2: Molecular Docking Scores of Rutin against Metabolic Enzymes

CompoundEnzyme TargetDocking Score (kJ/mol)Source
Rutin (Quercetin-3-o-rutinoside)4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-11.454 researchgate.nettbzmed.ac.ir
Rutin (Quercetin-3-o-rutinoside)Glutamine Synthetase (GS)-10.422 researchgate.nettbzmed.ac.ir
Rutin (Quercetin-3-o-rutinoside)Acetohydroxyacid Synthase (AHAS)-10.152 researchgate.nettbzmed.ac.ir

Investigations into Other Protein Targets and Molecular Interactions

KEAP1 (Kelch-like ECH-associated protein 1): KEAP1 is a repressor protein that targets the transcription factor Nrf2 for degradation, playing a crucial role in the cellular antioxidant response. Inhibiting the KEAP1-Nrf2 interaction allows Nrf2 to accumulate and activate the expression of antioxidant genes. Molecular docking studies have investigated the interaction of quercetin and its glycosides with KEAP1.

In one docking model, quercetin was situated in the binding pocket of the KEAP1-BTB domain with a binding free energy of -6.3 kcal/mol. researchgate.net

The study highlighted that the hydroxyl group at the C-7 position of quercetin was located inside the binding pocket, suggesting its importance for the interaction. researchgate.net Since Quercetin-7-o-rutinoside is glycosylated at this very position, this modification would significantly alter its binding mode and interaction with KEAP1 compared to the aglycone. Another study showed that a semisynthetic derivative, 7-O-galloylquercetin, could upregulate Nrf2, indicating that modifications at the 7-position can still lead to activation of this pathway. nih.gov

P-glycoprotein (P-gp): P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling therapeutic agents. Several flavonoids, including quercetin and its glycosides, are known to interact with P-gp.

Studies have reported that quercetin and its isomer rutin (quercetin-3-O-rutinoside) are potent P-gp inhibitors. nih.gov Quercetin appears to inhibit the transport function of P-gp, which can increase the intracellular concentration of chemotherapy drugs. nih.govnih.gov

The structural requirements for flavonoids to inhibit P-gp include a planar structure. Glycosides of quercetin, such as quercetin-3-O-glucoside and rutin, have been shown in some studies to have no effect on P-gp, suggesting that the sugar moiety can hinder the interaction. nih.gov This implies that the large rutinoside group at the 7-position of Quercetin-7-o-rutinoside would likely influence its ability to inhibit P-gp.

Anti-Microbial and Anti-Viral Activities (In Vitro Models)

Mechanisms of Pathogen Replication Inhibition and Viral Entry Interference

In vitro research has elucidated several mechanisms by which Quercetin-7-o-rutinoside and its close derivatives interfere with viral pathogens. The compound's mode of action often involves targeting key viral enzymes or structural proteins necessary for replication and host cell entry.

Dengue Virus (DENV): Computational modeling has shown that Quercetin-7-o-rutinoside exhibits a strong binding affinity for the Dengue virus NS2B/NS3 protease, an enzyme essential for the post-translational processing of the viral polyprotein researchgate.net. Molecular dynamics simulations suggest this interaction is stable, indicating robust engagement with the target, which could inhibit viral maturation . The aglycone form, quercetin, also shows broad potential to inhibit DENV by interacting with both structural and non-structural proteins, including the envelope protein and NS3/NS5 proteins, which are critical for viral entry and replication mdpi.comsid.ir.

Influenza Virus: A related glycoside, Quercetin-7-O-glucoside (Q7G), has been identified as a potent inhibitor of both influenza A and B virus strains researchgate.netsemanticscholar.org. Its mechanism involves blocking the virus's RNA polymerase by occupying the m7GTP binding site on the PB2 subunit, which is crucial for the initiation of viral mRNA synthesis researchgate.netsemanticscholar.org. This action disrupts the viral life cycle and inhibits replication researchgate.net. Furthermore, Q7G treatment was found to reduce the formation of reactive oxygen species (ROS) and autophagy in host cells infected with the influenza virus researchgate.net. The aglycone quercetin has also been shown to inhibit influenza virus entry by binding to the HA2 subunit of the viral hemagglutinin protein, which mediates virus-cell fusion encyclopedia.pubnih.gov.

Porcine Epidemic Diarrhea Virus (PEDV): Studies on Quercetin-7-rhamnoside (Q7R), a structurally similar compound, revealed significant inhibitory activity against PEDV replication in Vero cells nih.gov. The compound appears to act at an early stage of viral replication after the virus has entered the host cell, rather than by preventing the initial absorption of the virus nih.gov. This was evidenced by a marked decrease in viral RNA levels in infected cells treated with the compound nih.gov.

Table 1: In Vitro Antiviral Activity of Quercetin-7-o-rutinoside and Related Glycosides

VirusCompound TestedTarget/MechanismObserved EffectReference
Dengue Virus (DENV)Quercetin-7-o-rutinosideNS2B/NS3 ProteaseStable binding and inhibition of a key viral enzyme in computational models. researchgate.net
Influenza A & B VirusesQuercetin-7-O-glucosideViral RNA Polymerase (PB2 subunit)Blocks viral RNA synthesis; reduces virus-induced ROS and autophagy. researchgate.netsemanticscholar.org
Porcine Epidemic Diarrhea Virus (PEDV)Quercetin-7-rhamnosideViral Replication Cycle (Post-entry)Inhibits an early stage of viral replication, reducing viral RNA. nih.gov

Direct Anti-Bacterial Effects (e.g., against Staphylococcus epidermidis)

The antibacterial properties of flavonoids, including quercetin and its glycosides, are well-documented. The general mechanisms include damaging the bacterial cytoplasmic membrane, which alters its permeability, and inhibiting key cellular processes such as energy metabolism and the synthesis of nucleic acids mdpi.comacs.org.

While specific studies on Quercetin-7-o-rutinoside against Staphylococcus epidermidis are limited, extensive research on its aglycone, quercetin, provides significant insights. S. epidermidis is an opportunistic pathogen known for its ability to form biofilms, which contributes to its virulence and resistance to antibiotics researchgate.net.

Inhibition of Biofilm Formation: Quercetin has been shown to inhibit the formation of S. epidermidis biofilms in a dose-dependent manner, with reductions of over 95% at a concentration of 500 µg/mL researchgate.net. Microscopic analysis revealed that quercetin treatment results in biofilms that are thinner, looser, and more easily removed researchgate.net.

Mechanism of Anti-Biofilm Activity: The anti-biofilm effect of quercetin is linked to a decrease in the production of extracellular polymeric substances (EPS). Specifically, quercetin inhibits the synthesis of Polysaccharide Intercellular Adhesin (PIA), a crucial component of the biofilm matrix, by downregulating the expression of the intercellular adhesion (ICA) gene researchgate.net.

Furthermore, related compounds like rutin (quercetin-3-O-rutinoside) have demonstrated antibacterial activity and can act synergistically with conventional antibiotics against various bacterial strains, suggesting that the presence of a rutinoside sugar moiety is compatible with antibacterial action mdpi.comnih.gov.

In Vitro Cellular Effects on Specific Cell Lines (e.g., cancer cell lines, neuronal cells)

In vitro studies have extensively investigated the effects of quercetin, the aglycone of Quercetin-7-o-rutinoside, on various mammalian cell lines, revealing significant potential in oncology and neuroprotection. The glycosylation pattern of Quercetin-7-o-rutinoside influences its solubility and bioavailability, but the biological activities are often attributed to the quercetin moiety released after metabolism.

Effects on Cancer Cell Lines: Quercetin exhibits anticancer properties across a multitude of cancer cell lines, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating key signaling pathways involved in cancer progression nih.govcaldic.com.

Mechanism of Action: The anticancer effects are often mediated through the regulation of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) researchgate.net. Quercetin can trigger the mitochondrial apoptotic pathway, leading to the activation of caspases, which are enzymes that execute cell death researchgate.net. It also inhibits inflammatory pathways and can sensitize cancer cells to traditional chemotherapy drugs .

Breast Cancer (MCF-7 and MDA-MB-231 lines): Quercetin has been shown to decrease the viability of both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells wcrj.net. It induces apoptosis by modulating the expression of apoptotic genes and can enhance the anticancer effects of drugs like doxorubicin (B1662922) and raloxifene (B1678788) wcrj.net.

Colon Cancer (CT-26 and HT-29 lines): In colon cancer cells, quercetin inhibits cell proliferation and induces apoptosis nih.gov. It has also been observed to cause cell cycle arrest at the G0/G1 phase .

Other Cancers: Similar cytotoxic and pro-apoptotic effects have been reported in prostate (LNCaP), ovarian, lung, and leukemia cell lines nih.govcaldic.com.

Table 2: Summary of In Vitro Effects of Quercetin (Aglycone) on Various Cancer Cell Lines

Cell LineCancer TypeObserved EffectMechanismReference
MCF-7, MDA-MB-231Breast CancerDecreased cell viability, induction of apoptosis, decreased cell migration.Modulation of pro- and anti-apoptotic proteins (Bax, Bcl-2), sensitization to chemotherapy. researchgate.netwcrj.net
CT-26, HT-29Colon CancerInhibition of cell growth, induction of apoptosis.Cell cycle arrest at G0/G1 phase. nih.gov
LNCaPProstate CancerInduction of apoptosis.Cytotoxicity. nih.gov
CHOOvarian CancerInduction of apoptosis.Cytotoxicity. nih.gov

Effects on Neuronal Cells: Quercetin has demonstrated significant neuroprotective effects in various in vitro models of neurodegenerative diseases like Alzheimer's.

Mechanism of Action: The primary neuroprotective mechanism is its potent antioxidant activity, which allows it to scavenge free radicals and protect neurons from oxidative damage and lipid peroxidation nih.govresearchgate.net. Quercetin also modulates signaling pathways related to neuroinflammation and cell survival, such as the PI3K/Akt and Nrf2 pathways researchgate.netmdpi.com.

Anti-Amyloid Aggregation: A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) proteins. In vitro studies have shown that quercetin can inhibit the formation of Aβ fibrils and destabilize pre-formed fibrils, thereby preventing the associated cellular toxicity nih.govsci-hub.se.

Cell Viability: In neuronal cell cultures, quercetin protects against cell death induced by various neurotoxins and oxidative stress mdpi.com. However, its effects can be concentration-dependent; lower concentrations (e.g., 5-10 µM) are typically neuroprotective, while higher concentrations may exhibit toxicity nih.gov. It has shown protective effects in dopaminergic SH-SY5Y cell lines, which are used to model Parkinson's disease mdpi.com.

Structure Activity Relationship Sar Studies of Quercetin 7 O Rutinoside and Its Analogs

Influence of Glycosylation Position on Biological Activity (Quercetin-7-O-rutinoside vs. Quercetin-3-O-rutinoside)

The position of glycosylation on the quercetin (B1663063) molecule significantly influences its biological activity. This is evident when comparing Quercetin-7-O-rutinoside with its more common isomer, Quercetin-3-O-rutinoside (rutin). The attachment of the rutinose sugar moiety at the 7-hydroxyl group, as in Quercetin-7-O-rutinoside, confers distinct physicochemical and biological properties compared to when it is attached at the 3-hydroxyl position.

Studies have shown that the location of the sugar group can affect the molecule's interaction with enzymes and its antioxidant capacity. For instance, glycosylation at the 3-position, as seen in rutin (B1680289), can decrease the antioxidant activity by approximately half compared to the quercetin aglycone. oup.com This is because the 3-hydroxyl group is important for antioxidant activity. jmb.or.kr While specific comparative studies on the 7-O-rutinoside are less common, research on other 7-O-glycosides suggests that this position is also crucial for various biological interactions. pan.olsztyn.pl For example, in studies with an Aspergillus oryzae rutinosidase, the enzyme was more catalytically active on quercetin 3-O-linked substrates like rutin compared to 7-O-linked substrates such as quercetin-7-O-glucoside. asm.org

Furthermore, the position of glycosylation impacts bioavailability. While quercetin glucosides are generally absorbed from the small intestine, rutin (Quercetin-3-O-rutinoside) is primarily absorbed from the colon after deglycosylation by gut microbiota. mdpi.comnih.gov The absorption characteristics of Quercetin-7-O-rutinoside are less defined but are likely influenced by the enzymatic activity of gut microbiota capable of cleaving the 7-O-glycosidic bond.

The following table summarizes the key differences between Quercetin-7-O-rutinoside and Quercetin-3-O-rutinoside:

FeatureQuercetin-7-O-rutinosideQuercetin-3-O-rutinoside (Rutin)
Glycosylation Position 7-hydroxyl group3-hydroxyl group
Antioxidant Activity Influenced by the free 3-OH groupReduced compared to quercetin aglycone oup.com
Enzymatic Interactions Less preferred substrate for some enzymes compared to 3-O-glycosides asm.orgSubstrate for various enzymes, including rutinosidase asm.org
Bioavailability Likely dependent on gut microbiota for deglycosylation Primarily absorbed in the colon after microbial deglycosylation mdpi.comnih.gov

Role of the Rutinose Moiety Versus the Quercetin Aglycone in Mediating Efficacy and Interactions

The biological efficacy of Quercetin-7-O-rutinoside is a result of the interplay between the quercetin aglycone and the attached rutinose moiety. The quercetin aglycone itself possesses a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. jmb.or.krnih.gov However, its low water solubility and bioavailability can limit its therapeutic potential. nih.govnih.gov

The addition of the rutinose sugar at the 7-position significantly alters the molecule's properties. The rutinose moiety, a disaccharide composed of rhamnose and glucose, enhances the compound's solubility in water. cymitquimica.com This increased solubility can improve its bioavailability compared to the aglycone.

The sugar moiety plays a crucial role in how the compound is absorbed and metabolized in the body. Generally, flavonoid glycosides must be hydrolyzed by intestinal microflora to their corresponding aglycones before they can be absorbed. mdpi.com In the case of Quercetin-7-O-rutinoside, gut microbiota possessing β-glucosidases and α-rhamnosidases can cleave the rutinose moiety, releasing the active quercetin aglycone.

While the quercetin aglycone is largely responsible for the pharmacological effects, the rutinose moiety is not merely a passive carrier. The type and linkage of the sugar can influence the compound's interaction with specific cellular targets and transport proteins. For example, studies on other quercetin glycosides have shown that the sugar portion can affect binding to enzymes and receptors. rsc.org However, in some instances, the presence of the sugar can diminish certain activities. For example, the apoptosis-inducing activity of quercetin in some cancer cell lines was attenuated by the addition of a rutinose or rhamnose sugar at the C3 position. nih.gov

The following table outlines the distinct roles of the quercetin aglycone and the rutinose moiety:

ComponentRole
Quercetin Aglycone - Primary source of pharmacological activity (antioxidant, anti-inflammatory, etc.). jmb.or.krnih.gov- Can have limited bioavailability due to low water solubility. nih.govnih.gov
Rutinose Moiety - Enhances water solubility and potentially bioavailability. cymitquimica.com- Influences absorption and metabolism, often requiring cleavage by gut microbiota. - Can modulate biological activity, sometimes attenuating the effects of the aglycone. nih.gov

Comparative Analysis with Other Quercetin Glycosides and Analogs (e.g., Quercetin-3-O-glucoside, Quercetin-7-O-rhamnoside, methylated derivatives)

The biological activities of Quercetin-7-O-rutinoside can be better understood through comparison with other quercetin derivatives. These comparisons highlight how different sugar moieties, glycosylation positions, and other structural modifications like methylation influence the compound's efficacy.

Comparison with Other Glycosides:

Quercetin-3-O-glucoside (Isoquercitrin): This monoglycoside is generally absorbed more readily than rutin (Quercetin-3-O-rutinoside). nih.gov Studies have shown that Quercetin-3-O-glucoside can be hydrolyzed in the small intestine, leading to faster absorption of the quercetin aglycone. cambridge.org In terms of antioxidant activity, 3-glycosylation in general leads to a decrease compared to the aglycone, but the effect is less pronounced than with 4'-glycosylation. oup.com

Quercetin-7-O-rhamnoside: The presence of a single rhamnose sugar at the 7-position would likely result in different absorption and metabolism kinetics compared to the larger rutinose moiety. The specific biological activities of Quercetin-7-O-rhamnoside have been investigated, including its antioxidant and α-glucosidase inhibitory effects. researchgate.net

Quercetin-3-O-rhamnoside (Quercitrin): Similar to rutin, the presence of a sugar at the 3-position attenuates the apoptosis-inducing activity of quercetin in certain cancer cells. nih.gov

Comparison with Methylated Derivatives:

Methylation of the hydroxyl groups on the quercetin scaffold creates another class of derivatives with altered biological properties.

Rhamnetin (B192265) (7-O-methyl quercetin) and Isorhamnetin (B1672294) (3'-O-methyl quercetin): These methylated forms often exhibit different or enhanced activities compared to quercetin and its glycosides. For instance, some studies have found that methylated quercetins like tamarixetin (B191864) and isorhamnetin have higher activity in inhibiting lipid peroxidation than quercetin itself. jmb.or.krnih.gov In terms of anti-inflammatory activity, rhamnetin has been shown to have potent effects. jmb.or.kr Furthermore, methylated flavonoids are reported to have potentially better bioavailability and stability. nih.gov

The following table provides a comparative overview of Quercetin-7-O-rutinoside and its analogs:

CompoundStructural ModificationKey Biological Activity Aspects
Quercetin-7-O-rutinoside Rutinose at 7-OHActivity dependent on deglycosylation; solubility enhanced by rutinose.
Quercetin-3-O-glucoside Glucose at 3-OHMore readily absorbed than rutin; 3-glycosylation reduces antioxidant activity compared to aglycone. oup.comnih.gov
Quercetin-7-O-rhamnoside Rhamnose at 7-OHShows antioxidant and α-glucosidase inhibitory activity. researchgate.net
Rhamnetin (7-O-methyl quercetin) Methyl group at 7-OHPotent anti-inflammatory activity. jmb.or.kr
Isorhamnetin (3'-O-methyl quercetin) Methyl group at 3'-OHHigher activity in inhibiting lipid peroxidation than quercetin. jmb.or.krnih.gov

Impact of Other Structural Modifications (e.g., multi-glycosylation, specific sugar linkages) on Activity Profiles

Beyond single glycosylation and methylation, other structural modifications, such as the attachment of multiple sugar units (multi-glycosylation) and variations in the linkages between sugars, can further modulate the activity profiles of quercetin derivatives.

Multi-glycosylation:

The presence of more than one sugar moiety can significantly impact a compound's properties. For example, Quercetin-3-O-rutinoside-7-O-rhamnoside, a triglycoside, has been shown to have enhanced antidiabetic efficacy compared to its mono-glycosylated counterparts. Another example is Quercetin 3-O-rutinoside-7-O-glucoside, a derivative with two different sugar groups at two different positions, which has been noted for its enhanced solubility and bioavailability compared to the aglycone form. biosynth.com The addition of multiple sugar units generally increases the water solubility of the flavonoid, which can be a crucial factor for its biological application.

Specific Sugar Linkages:

The way sugars are linked to each other in a disaccharide or polysaccharide chain also plays a role in determining biological activity. The rutinose in Quercetin-7-O-rutinoside is an α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose. The specificity of the enzymes in the gut microbiota for certain glycosidic linkages is a key determinant of whether the flavonoid glycoside can be hydrolyzed to its active aglycone form. Different linkages may be cleaved by different enzymes, leading to variations in the rate and extent of absorption.

The structural diversity arising from these modifications allows for a wide range of biological activities. For instance, enzymatically modified isoquercitrin (B50326) (EMIQ), which has multiple glucose residues attached to the 3-OH of quercetin, has been developed to enhance the bioavailability of quercetin. jmb.or.kr

The following table illustrates the impact of these structural modifications:

Structural ModificationExample CompoundImpact on Activity Profile
Multi-glycosylation Quercetin-3-O-rutinoside-7-O-rhamnosideEnhanced antidiabetic efficacy compared to mono-glycosylated forms.
Multi-glycosylation Quercetin 3-O-rutinoside-7-O-glucosideEnhanced solubility and bioavailability compared to the aglycone. biosynth.com
Specific Sugar Linkages Quercetin-7-O-rutinoside (α-1→6 linkage)The specific linkage determines which microbial enzymes can hydrolyze the sugar, affecting absorption.
Oligoglycosylation Enzymatically Modified Isoquercitrin (EMIQ)Multiple glucose residues enhance the bioavailability of quercetin. jmb.or.kr

Computational and Molecular Docking Approaches for SAR Prediction and Ligand-Target Interactions

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for predicting the biological activities of compounds like Quercetin-7-O-rutinoside and understanding their interactions with biological targets. openpharmaceuticalsciencesjournal.com These in silico approaches can help to rationalize the structure-activity relationships observed in experimental studies and guide the design of new, more potent derivatives. researchgate.net

Molecular Docking:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This allows for the visualization of binding modes and the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For instance, molecular docking studies have been used to investigate the binding of quercetin derivatives to various enzymes and receptors. A study on the Dengue virus NS2B/NS3 protease showed that Quercetin-7-O-rutinoside can bind to the active site of the enzyme, forming hydrogen bonds and other interactions. researchgate.net Another in silico study evaluated the potential of Quercetin-7-O-rutinoside as an inhibitor of DEAD-box RNA helicase DDX3X and Bcl-XL, two proteins implicated in cancer, and found favorable binding affinities. chemicalpapers.com Similarly, docking studies have suggested that Quercetin 3-O-rutinoside-7-O-glucoside has a strong binding ability to the spike protein of SARS-CoV-2. bohrium.com

QSAR Studies:

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of known molecules, these models can predict the activity of new, untested compounds. For quercetin and its derivatives, QSAR studies have been employed to predict their inhibitory activity against various targets, often highlighting the importance of structural features like molecular topology and charges. openpharmaceuticalsciencesjournal.com

These computational approaches provide valuable insights that complement experimental data. They can help to explain why certain structural modifications, such as the position of glycosylation or the presence of specific sugar moieties, lead to differences in biological activity. For example, computational studies can model how the bulky rutinose group of Quercetin-7-O-rutinoside might sterically hinder or facilitate binding to a particular protein's active site compared to the smaller quercetin aglycone. The possibility of hydrogen bond formation between the flavonoid and sugar moieties can also be explored through these methods. nih.gov

The following table summarizes the application of computational approaches in the study of quercetin derivatives:

Computational ApproachApplicationInsights Gained
Molecular Docking Predicting the binding of Quercetin-7-O-rutinoside to target proteins (e.g., viral proteases, cancer-related proteins). researchgate.netchemicalpapers.com- Identification of binding modes and key amino acid interactions.- Understanding the structural basis for inhibitory activity.
QSAR Developing models to predict the biological activity of quercetin derivatives based on their structural features. openpharmaceuticalsciencesjournal.com- Correlating chemical structure with biological function.- Guiding the design of new derivatives with improved activity.
Computational Chemistry Analyzing the 3D structure and electronic properties of quercetin and its glycosides. nih.gov- Understanding how glycosylation affects the molecule's shape and reactivity.- Exploring intramolecular interactions between the aglycone and sugar moieties.

Metabolic Transformations and Biotransformation Pathways in Vitro and Model Systems

Enzymatic Hydrolysis by Gut Microbiota and Related Enzymes

The initial and critical step in the metabolism of Quercetin-7-o-rutinoside occurs in the colon, mediated by the enzymatic machinery of the gut microbiota. The large and complex structure of Quercetin-7-o-rutinoside, particularly its rutinose sugar moiety, prevents its absorption in the small intestine, leading to its passage into the colon where it is acted upon by microbial enzymes. researchinventy.com

Key enzymatic reactions include:

β-Glucosidases and α-Rhamnosidases: Gut bacteria, including species such as Lactobacillus and Bacteroides, possess β-glucosidases and α-rhamnosidases. researchinventy.comresearchgate.net These enzymes work in concert to hydrolyze the rutinose disaccharide attached at the 7-hydroxyl position of the quercetin (B1663063) aglycone. researchinventy.com The α-rhamnosidase cleaves the terminal rhamnose sugar, while the β-glucosidase removes the glucose moiety, liberating the quercetin aglycone. researchinventy.comcore.ac.ukmdpi.com This deglycosylation is a prerequisite for absorption. researchinventy.com The efficiency of this process can vary, with one study showing that Lactobacillus plantarum can degrade 45.11% of a related compound after 48 hours of fermentation. frontiersin.org Probiotic strains have also been shown to possess rhamnosidase activity, though the ability to hydrolyze rutin (B1680289) specifically can be strain-dependent. nih.gov

Ring Fission: Following the release of the quercetin aglycone, the gut microbiota can further metabolize it through the fission of its characteristic C-ring structure. mdpi.com Some bacteria, like Lactobacillus plantarum, have demonstrated the ability to directly cleave the C-ring of a similar quercetin glycoside at the C2–O1 and C3–C4 bonds. frontiersin.orgnih.gov This breakdown results in the formation of smaller phenolic compounds. mdpi.com

Mammalian Enzymatic Biotransformation Processes

Once the quercetin aglycone is absorbed, or in some cases, if smaller metabolites are absorbed, it undergoes extensive phase II biotransformation in the liver and other tissues. pan.olsztyn.pl These reactions increase the water solubility of the compounds, facilitating their excretion.

The primary mammalian enzymatic processes include:

Glucuronidation: This is a major metabolic pathway where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to the hydroxyl groups of quercetin. mdpi.comsdkx.net This results in the formation of quercetin glucuronides. researchgate.net

Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group to quercetin's hydroxyl groups, forming quercetin sulfates. mdpi.comsdkx.net Sulfation, like glucuronidation, enhances water solubility.

O-methylation: Catechol-O-methyltransferase (COMT) can add a methyl group to the catechol structure (the two adjacent hydroxyl groups on the B-ring) of quercetin. pan.olsztyn.plsdkx.net This results in methylated derivatives such as isorhamnetin (B1672294) (3'-O-methylquercetin) or tamarixetin (B191864) (4'-O-methylquercetin). jmb.or.kr

These processes often occur in combination, leading to the formation of glucuronidated, sulfated, and/or methylated metabolites of quercetin in circulation. sdkx.netresearchgate.net

Identification of Intermediates and Metabolites in Biological and In Vitro Model Systems

A variety of intermediates and final metabolites of Quercetin-7-o-rutinoside have been identified through in vitro fermentation models using fecal bacteria and in animal studies.

Following the initial hydrolysis to the quercetin aglycone, further microbial metabolism can lead to C-ring fission and the production of smaller phenolic acids. mdpi.com Identified metabolites in various systems include:

Quercetin aglycone: The direct product of enzymatic hydrolysis by gut microbiota. researchinventy.com

Quercetin-3-O-glucoside (Isoquercitrin): An intermediate formed by the action of α-L-rhamnosidase, which removes the rhamnose from the rutinose moiety. mdpi.commdpi.comfrontiersin.org

Phenolic acids: Resulting from the breakdown of the quercetin ring structure. These include 3,4-dihydroxyphenylacetic acid, 3-(3,4-dihydroxyphenyl)propionic acid, 3-hydroxyphenylacetic acid, and p-hydroxybenzoic acid. monash.edufoodandnutritionresearch.net

Methylated and Sulfated Derivatives: In mammalian systems, metabolites such as isorhamnetin-glucuronide sulfate (B86663) and 4-methylcatechol (B155104) 1-sulfate have been detected. oup.com Studies in rats have identified numerous metabolites, including methylated, glucuronidated, and sulfated forms of quercetin. sdkx.net In vitro studies with human fecal bacteria have also identified novel methylated and sulfated derivatives. biorxiv.org

Table 1: Identified Metabolites of Quercetin-7-o-rutinoside and its Aglycone in Various Model Systems

MetabolitePrecursorSystem of IdentificationKey Enzymatic Process
QuercetinQuercetin-7-o-rutinosideGut Microbiota Fermentationα-Rhamnosidase & β-Glucosidase Hydrolysis
Quercetin-3-O-glucoside (Isoquercitrin)Quercetin-7-o-rutinosideEnzymatic Hydrolysis (α-L-rhamnosidase)Derhamnosylation
3,4-dihydroxyphenylacetic acidQuercetinIn Vitro Fecal FermentationRing Fission
Isorhamnetin-glucuronide sulfateQuercetinRuminant ModelO-methylation, Glucuronidation, Sulfation
Quercetin glucuronidesQuercetinRat ModelGlucuronidation
Quercetin sulfatesQuercetinRat ModelSulfation

Influence of Specific Structural Features on Metabolic Fate and Stability

Glycosylation at the 7-OH Position: The attachment of the rutinose sugar at the 7-hydroxyl group is a key structural feature. This glycosylation pattern differentiates it from its more common isomer, rutin (quercetin-3-O-rutinoside). This position of glycosylation influences which enzymes can act upon it and may affect the rate and extent of its initial hydrolysis in the gut. The presence of the bulky rutinose moiety prevents its direct absorption, necessitating microbial action. researchinventy.com

The Rutinose Moiety: The disaccharide itself, composed of rhamnose and glucose, requires a two-step enzymatic cleavage. core.ac.uk The stability of the molecule against degradation before reaching the colon is high due to this sugar group.

Hydroxyl Group Arrangement: The number and position of hydroxyl groups on the quercetin aglycone are crucial for its subsequent mammalian metabolism. The 5,7-dihydroxylation pattern in the A-ring and the 3',4'-dihydroxylation (catechol) in the B-ring are susceptible to cleavage by gut bacteria. wur.nl These hydroxyl groups are also the primary sites for phase II conjugation reactions like glucuronidation, sulfation, and O-methylation. pan.olsztyn.pl The catechol structure in the B-ring is a specific target for O-methylation by COMT. pan.olsztyn.pl Modifications to these hydroxyl groups, such as the addition of a β-hydroxyethyl group, can increase resistance to microbial ring fission. wur.nl

Impact of Glycosylation on Stability and Solubility: Glycosylation generally increases the water solubility and stability of flavonoid compounds. nih.govmdpi.com While the initial glycosylation of Quercetin-7-o-rutinoside hinders its immediate absorption, the enzymatic modifications it undergoes are essential for the eventual absorption of its bioactive aglycone and subsequent metabolites. The process of glycosylation can be seen as a natural mechanism to protect the compound until it reaches the appropriate site for metabolic activation.

Advanced Research Directions and Future Perspectives

Integration of Omics Technologies (e.g., metabolomics, transcriptomics, proteomics) in Quercetin-7-O-rutinoside Research

The convergence of omics technologies is revolutionizing natural product research by enabling a holistic view of cellular and organismal responses to specific compounds. For Quercetin-7-O-rutinoside, these technologies are crucial for mapping its metabolic fate, understanding its influence on gene expression, and identifying its protein targets.

Metabolomics has been instrumental in identifying and quantifying Quercetin-7-O-rutinoside in various plant species and in tracking its changes during different developmental stages. In a study on Dendrobium officinale, metabolomics analysis revealed that Quercetin-7-O-rutinoside was one of the flavonols significantly and positively correlated with the plant's antioxidant capacity. mdpi.com Similarly, an integrated metabolome and transcriptome analysis of two apricot cultivars identified Quercetin-7-O-rutinoside as one of ten key flavonols contributing to the higher flavonoid content in the young fruit of the 'KuijinA' cultivar. mdpi.com In research on Angelica sinensis, targeted-flavonoids metabolomic analysis also identified Quercetin-7-O-rutinoside as one of the differentially accumulated flavonoids between two different cultivars. researchgate.net

Transcriptomics , often paired with metabolomics, helps to elucidate the genetic underpinnings of Quercetin-7-O-rutinoside biosynthesis. The study on apricot fruits, for instance, correlated the accumulation of Quercetin-7-O-rutinoside with the expression of a specific gene, PaUGT74F2, which is likely involved in its glycosylation. mdpi.com This integration of metabolomic and transcriptomic data provides a powerful tool for understanding how the synthesis of this compound is regulated at the genetic level, opening avenues for metabolic engineering in plants. mdpi.comresearchgate.net

Proteomics , the large-scale study of proteins, represents a significant frontier in Quercetin-7-O-rutinoside research. While direct proteomic studies on this specific compound are limited, research on related flavonoid glycosides in white tea processing demonstrates the potential of this approach. In that study, metabolomics and proteomics were combined to show that as flavonoid glycoside content decreased, the expression of proteins related to their biosynthesis did not align, suggesting that protein-mediated degradation was a key factor. mdpi.com Applying proteomics to Quercetin-7-O-rutinoside could identify specific enzymes involved in its metabolism (like glycosidases) and, more importantly, pinpoint protein targets through which it exerts its biological effects. mdpi.com

Omics TechnologyOrganism/SystemKey Finding Related to Quercetin-7-O-rutinosideReference
MetabolomicsDendrobium officinalePositively correlated with the antioxidant capacity of the plant extract. mdpi.com
Metabolomics & TranscriptomicsApricot (Prunus armeniaca)Identified as a key flavonol in young fruit; its accumulation was correlated with the expression of the PaUGT74F2 gene. mdpi.com
Metabolomics & TranscriptomicsAngelica sinensisIdentified as a differentially accumulated flavonoid between two cultivars. researchgate.net
Proteomics (Potential Application)White Tea (Camellia sinensis)Changes in flavonoid glycoside levels were linked to degradation pathways rather than just biosynthesis, highlighting the role of enzymes (proteins). mdpi.com

Development of Novel In Vitro and Ex Vivo Research Models for Mechanistic Elucidation

To bridge the gap between in vitro assays and in vivo complexity, researchers are developing sophisticated models that better mimic human physiology. While many of these models have been established using the aglycone quercetin (B1663063), they provide a clear blueprint for future investigations into Quercetin-7-O-rutinoside.

Novel in vitro models are moving beyond simple 2D cell cultures. For example, "organ-on-a-chip" (OOC) technology, which uses microfluidic devices to create 3D microenvironments that simulate organ-level functions, is a promising avenue. acs.orgsciopen.commdpi.com A liver-on-a-chip model has been used to study the effects of quercetin on nonalcoholic fatty liver disease (NAFLD), demonstrating the potential of such systems to test the therapeutic efficacy of specific compounds in a disease-relevant context. acs.org These models could be adapted to study the absorption, metabolism, and organ-specific effects of Quercetin-7-O-rutinoside with greater physiological relevance than traditional cell cultures. mdpi.comacs.org Other advanced models include triple co-cultures of intestinal, endothelial, and immune cells to study inflammatory processes and bioavailability. acs.org

Ex vivo models , which utilize tissue explants, offer a valuable intermediate step between in vitro and in vivo research. Models such as isolated organ baths with tracheal rings have been used to study the relaxant effects of flavonoids on airway smooth muscle. mdpi.com Additionally, cerebellar slice cultures have been employed to investigate the neuroprotective effects of flavonoids in the context of ischemic damage. nih.govnih.gov These ex vivo systems maintain the complex cellular architecture and interactions of the native tissue, providing a powerful platform to elucidate the specific mechanisms of action of Quercetin-7-O-rutinoside on tissue-level physiology.

Application of Computational Biology and Artificial Intelligence in Predicting Activity and Interactions

Computational biology and artificial intelligence (AI) are accelerating the pace of drug discovery and natural product research by enabling rapid screening and prediction of biological activities. frontiersin.org

Molecular docking is a key computational technique used to predict how a ligand, such as Quercetin-7-O-rutinoside, binds to a target protein. This method has been used to investigate the potential of this compound as an antiviral agent. For instance, a docking study screened numerous phytochemicals against the Dengue virus NS2B/NS3 protease and identified Quercetin-7-O-rutinoside as one of the top three compounds based on its high binding affinity. nih.gov Similar in silico studies have been performed on its isomer, quercetin-3-O-rutinoside (rutin), to predict its interaction with the main protease of SARS-CoV-2 and bacterial enzymes like PBP2a from MRSA. medchemexpress.cominvivochem.com These studies provide a structural basis for the compound's potential bioactivity and guide further experimental validation.

Computational MethodTargetCompound(s) StudiedKey Finding/PredictionReference
Molecular DockingDengue Virus NS2B/NS3 ProteaseQuercetin-7-O-rutinosideIdentified as one of the top three active compounds with a predicted binding energy of -54.1 kcal/mol. nih.gov
Molecular DockingMRSA PBP2aQuercetin 3-O-rutinoside (Rutin)Predicted efficient interaction with the target enzyme, suggesting anti-MRSA activity. invivochem.com
Artificial Intelligence (AI) ScreeningSARS-CoV-2 Spike ProteinQuercetin-3-o-rutinoside (Rutin)Identified as one of the top 10 natural compounds from literature likely to bind to the target.
Molecular Docking & Machine LearningDengue Virus NS3 & NS5 ProteinsPhytochemical LibraryDocking scores were used for further evaluation with machine learning to confirm interactions and predict safety. nih.gov

Exploration of Emerging Areas of Research and Novel Biological Activities

While the antioxidant and anti-inflammatory properties of flavonoids are well-established, future research on Quercetin-7-O-rutinoside is venturing into more specific and novel therapeutic areas.

A significant emerging area is its antiviral activity . The identification of Quercetin-7-O-rutinoside as a potent inhibitor of the Dengue virus protease in computational studies is a major finding that warrants further investigation through in vitro and in vivo models. nih.gov This positions the compound as a potential lead for the development of new treatments for Dengue, a virus for which no specific medication is currently available. nih.gov

Another novel research direction is the interaction of Quercetin-7-O-rutinoside with the gut microbiota . The metabolism of flavonoids is heavily influenced by gut bacteria, which can cleave glycosidic bonds and transform the parent compounds into more bioavailable or bioactive metabolites. A study on a related compound, quercetin-3-O-rutinose-7-O-α-L-rhamnoside, discovered a novel catabolic pathway by Lactobacillus plantarum involving the direct fission of the C-ring. sciopen.com Understanding how the specific glycosylation pattern of Quercetin-7-O-rutinoside influences its metabolism by different gut microbial strains is a critical area for future research.

Furthermore, research is exploring its role in specific chronic diseases beyond general antioxidant effects. For example, studies on the parent compound quercetin have shown it can counteract vascular calcification in vitro by reducing the inflammatory response and preventing pathological changes in vascular smooth muscle cells. Investigating the specific efficacy of Quercetin-7-O-rutinoside in such targeted applications could unveil novel therapeutic uses.

Q & A

Q. What strategies improve bioavailability in preclinical studies?

  • Formulation Optimization : Use lipid-based carriers (liposomes, micelles) or cyclodextrin complexes. Assess bioavailability via AUC comparisons in rodent models. Synergistic combinations with other flavonoids (e.g., amentoflavone) may enhance solubility and efficacy .

Data Analysis and Contradictions

  • Addressing Variability : Cross-validate findings using orthogonal methods (e.g., in silico docking + in vitro assays + animal models). For antimicrobial studies, discrepancies between Proteus mirabilis and P. aeruginosa susceptibility may relate to membrane permeability differences .
  • Statistical Rigor : Apply mixed-effects models to account for batch variations in plant extracts. Report effect sizes (Cohen’s d) alongside p-values for clinical relevance .

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2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Reactant of Route 2
2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.